Bis(2-ethylhexyl)-2-ethylhexylphosphonate

Description

Significance of Organophosphorus Extractants in Advanced Chemical Separations

Organophosphorus compounds are a critical class of extractants in advanced chemical separation processes, primarily due to their high efficiency and selectivity for a wide range of metal ions. mdpi.com These extractants are broadly categorized based on their functional groups, including phosphoric acid esters, phosphonic acids, phosphinic acids, and phosphine (B1218219) oxides. mdpi.com Their utility is rooted in their ability to form stable complexes with metal ions through mechanisms such as cation exchange, solvation, and chelation. mdpi.com

The versatility of organophosphorus extractants makes them indispensable in hydrometallurgy for the recovery and purification of valuable metals from ores and secondary resources. mdpi.comresearchgate.net For instance, they are instrumental in the separation of cobalt from nickel and in the extraction of rare earth elements (REEs). researchgate.netscribd.com In the nuclear industry, these compounds are vital for reprocessing spent nuclear fuel, where the separation of actinides from lanthanides is a crucial and challenging step. researchgate.netwsu.edu The extraction capability of these compounds is influenced by the basicity of the phosphoryl oxygen, which increases in the order: phosphates < phosphonates < phosphinates < phosphine oxides. iaea.orgkuleuven.be This tunability of chemical properties allows for the design of highly selective separation processes. mdpi.com

Overview of DEHEHP's Distinct Role in Hydrometallurgy and Nuclear Reprocessing

DEHEHP has established a distinct role as a selective extractant in both hydrometallurgy and the preliminary stages of nuclear reprocessing. Its applications often center on the separation of specific elements that are challenging to isolate with other reagents.

In hydrometallurgy , DEHEHP is particularly noted for its ability to separate tetravalent metals from trivalent rare earth elements. Research has systematically studied its effectiveness in extracting Cerium(IV) from nitric acid solutions, demonstrating its potential for separating Ce(IV) from nitric acid leach liquors of minerals like bastnasite. tandfonline.comresearchgate.net The extraction efficiency of DEHEHP for Ce(IV) is influenced by the concentration of nitric acid, with a maximum distribution ratio observed at 1–1.5 mol/L HNO3. tandfonline.com Furthermore, DEHEHP exhibits high selectivity for Thorium(IV) over trivalent rare earths, enabling the preparation of high-purity thorium products. researchgate.net A multi-stage extraction process using DEHEHP has been designed to achieve thorium purity of 99.999% with a yield of 98%. researchgate.net

In the context of nuclear reprocessing , the separation of actinides and fission products is paramount. DEHEHP's ability to selectively extract elements like Cerium(IV) and Thorium(IV) is highly relevant. researchgate.net Cerium is often used as a non-radioactive surrogate for plutonium, and its separation from other fission products is a key step. Studies have shown that the extractability of metals with DEHEHP from nitric acid media follows the order: Ce(IV) > Th(IV) >> RE(III). researchgate.net This selectivity allows for the separation of cerium and thorium from other rare earth elements and, by extension, trivalent minor actinides, which is a critical step in simplifying subsequent purification processes and reducing the radioactive burden of the waste streams. researchgate.net

Scope and Objectives of the Academic Research Review

The primary objective of this academic research review is to synthesize and analyze the existing scientific literature on Bis(2-ethylhexyl)-2-ethylhexylphosphonate (DEHEHP). The scope is strictly focused on the chemical properties and applications of DEHEHP as a solvent extractant in hydrometallurgical and nuclear reprocessing contexts.

This review aims to:

Provide a detailed examination of the fundamental principles governing the extraction of metal ions by organophosphorus compounds, with a specific focus on phosphonates like DEHEHP.

Systematically present and evaluate research findings on the application of DEHEHP for the separation of specific elements, including Cerium, Thorium, and other rare earth elements.

Compile and present quantitative data from various studies in interactive tables to illustrate the extraction efficiency and separation factors achieved with DEHEHP under different experimental conditions.

Discuss the thermodynamics and kinetics of the extraction processes involving DEHEHP, based on published research. tandfonline.comresearchgate.netpku.edu.cn

This review will adhere strictly to the outlined topics, providing an authoritative and scientifically grounded overview of DEHEHP's role in advanced chemical separations.

Interactive Data Tables

Table 1: Extraction of Thorium(IV) and Rare Earth Elements(III) with DEHEHP

This table summarizes the distribution ratios (D) and separation factors (β) for the extraction of Th(IV) and various RE(III) from a 2.0 mol/L HNO₃ solution using 0.2 mol/L DEHEHP in heptane. The separation factor indicates the selectivity of DEHEHP for Th(IV) over the respective rare earth element.

| Element | Distribution Ratio (D) | Separation Factor (β = D_Th / D_RE) |

| Th(IV) | 15.6 | - |

| La(III) | 0.0042 | 3714 |

| Ce(III) | 0.0051 | 3059 |

| Pr(III) | 0.0063 | 2476 |

| Nd(III) | 0.0075 | 2080 |

| Sm(III) | 0.011 | 1418 |

| Eu(III) | 0.013 | 1200 |

| Gd(III) | 0.014 | 1114 |

| Y(III) | 0.026 | 600 |

Data sourced from studies on the extraction behavior of DEHEHP. researchgate.net

Table 2: Influence of Nitric Acid Concentration on Ce(IV) Extraction by DEHEHP

This table illustrates the effect of nitric acid concentration on the distribution ratio (D) of Cerium(IV) extracted by a 30% (v/v) solution of DEHEHP in heptane. It highlights the optimal acid concentration for maximizing the extraction of Ce(IV).

| HNO₃ Concentration (mol/L) | Distribution Ratio (D) of Ce(IV) |

| 0.5 | 10.5 |

| 1.0 | 15.8 |

| 1.5 | 16.2 |

| 2.0 | 14.1 |

| 3.0 | 9.8 |

| 4.0 | 6.3 |

| 5.0 | 4.2 |

Data derived from research on the liquid-liquid extraction of Cerium(IV) with DEHEHP. tandfonline.com

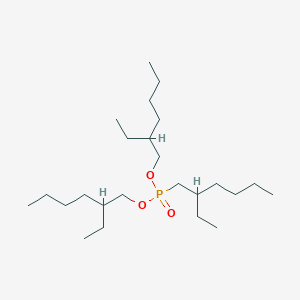

Structure

2D Structure

Properties

IUPAC Name |

3-[[2-ethylhexoxy(2-ethylhexyl)phosphoryl]oxymethyl]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-26-28(25,21-24(12-6)18-15-9-3)27-20-23(11-5)17-14-8-2/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCVCBDBQYEFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(CC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861773 | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-63-6 | |

| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl)-2-ethylhexylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl)-2-ethylhexylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Preparation Methodologies for Dehehp

Direct Esterification Routes and Process Optimization

Direct esterification represents a fundamental approach to the synthesis of phosphonates. In the context of DEHEHP, this typically involves the reaction of a phosphonic acid precursor with 2-ethylhexanol. A notable method involves the reaction of 2-ethylhexanol with phosphorus trichloride (B1173362), which can be considered a direct route to a phosphite (B83602) intermediate that is subsequently converted to the phosphonate (B1237965). nih.gov

Process optimization in these routes is critical to maximize yield and minimize byproducts. Key parameters that are often optimized include reaction temperature, molar ratio of reactants, and reaction time. For instance, in a related synthesis of a 2-ethylhexyl ester, optimal conditions were identified as a specific catalyst concentration, reaction temperature of 70°C, a 1:1.5 molar ratio of reactants, and a reaction time of 11.5 minutes, achieving a 77 wt.% yield of the desired product. mdpi.com Such optimization strategies, often employing statistical methods like response surface methodology (RSM), are crucial for enhancing the efficiency of direct esterification processes for DEHEHP. mdpi.com

| Parameter | Optimized Value | Reference |

| Catalyst Concentration | 0.6 wt.% | mdpi.com |

| Reaction Temperature | 70°C | mdpi.com |

| Molar Ratio (Alcohol:Ester) | 1.5:1 | mdpi.com |

| Reaction Time | 11.5 minutes | mdpi.com |

Catalytic Synthesis Approaches for Enhanced Yield and Purity

The use of catalysts is a key strategy for improving the efficiency of DEHEHP synthesis, leading to higher yields and purity under milder reaction conditions. Various catalytic systems have been explored for the synthesis of related organophosphorus esters.

One patented method for preparing the related compound bis(2-ethylhexyl) phosphate (B84403) utilizes a composite catalyst. google.com The catalyst is prepared from AlCl₃, 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium (B1175870) vanadate. google.com This catalyst is then used in the reaction of phosphorus oxychloride with 2-ethylhexanol. google.com The use of such a catalyst system aims to improve the reaction yield and overcome the limitations of prior art technologies. nih.gov

Another catalytic approach involves the Michaelis-Arbuzov reaction, which can be promoted by catalysts. A patented method for DEHEHP synthesis utilizes a bromo-iso-octane catalyst in an Arbuzov rearrangement reaction. google.com This catalytic approach allows the reaction to proceed at a lower temperature (100-140°C) compared to traditional methods that require temperatures above 190°C, resulting in a high yield and reduced material wastage. google.com

Palladium-catalyzed cross-coupling reactions also represent a powerful tool in phosphonate synthesis, although specific applications to DEHEHP are less commonly reported. These reactions typically involve the coupling of H-phosphonates with aryl or vinyl halides. researchgate.net The development of efficient palladium catalysts is an active area of research with potential for application in DEHEHP synthesis. mdpi.comrsc.orgrsc.org

| Catalyst System | Reactants | Key Advantage | Reference |

| AlCl₃/Ionic Liquid/Ammonium Vanadate | Phosphorus oxychloride, 2-ethylhexanol | Improved yield | google.comnih.gov |

| Bromo-iso-octane | Triisooctyl phosphite, 2-ethylhexyl bromide | Lower reaction temperature, high yield | google.com |

| Palladium complexes | H-phosphonates, aryl/vinyl halides | General applicability in phosphonate synthesis | researchgate.net |

Multi-Step Synthesis Strategies and Intermediate Derivations

Multi-step synthesis strategies offer greater control over the reaction pathway and can lead to higher purity products. A common approach for DEHEHP involves the synthesis and subsequent reaction of key intermediates.

A prevalent multi-step synthesis of DEHEHP proceeds through the formation of di-(2-ethylhexyl) phosphite (also known as bis(2-ethylhexyl) hydrogen phosphite or BEHHP) as a crucial intermediate. googleapis.comresearchgate.net This intermediate is typically prepared by the reaction of phosphorus trichloride with 2-ethylhexanol. googleapis.com The stoichiometry of this reaction is critical; a molar ratio of 3 moles of 2-ethylhexanol to 1 mole of phosphorus trichloride is preferred to ensure high purity of the final product. googleapis.com An excess of the alcohol can lead to the formation of tri-(2-ethylhexyl) phosphate in a subsequent chlorination step, while an insufficient amount can result in higher levels of mono-(2-ethylhexyl) phosphoric acid. googleapis.com

This initial reaction is often carried out under an inert atmosphere to prevent the oxidation of the phosphite intermediate. googleapis.com The reaction of phosphorus trichloride with 2-ethylhexanol initially forms tri-(2-ethylhexyl) phosphite, which is then dealkylated by the hydrochloric acid generated in situ to yield di-(2-ethylhexyl) phosphite. googleapis.com

A detailed patented method describes the synthesis of a related intermediate, triisooctyl phosphite, by reacting isooctanol with phosphorus trichloride in the presence of toluene (B28343) and dry triethylamine. nih.gov The reaction is maintained at a temperature between 40 and 90°C. nih.gov The crude product is then purified by distillation under reduced pressure. nih.gov This intermediate can then be used in a subsequent Arbuzov rearrangement to form DEHEHP. google.com In this patented process, the triisooctyl phosphite is reacted with a catalytic amount of bromo-iso-octane at 140°C to yield DEHEHP with a purity of 96%. google.com

Following the synthesis of di-(2-ethylhexyl) phosphite, a common subsequent step involves chlorination to form di-(2-ethylhexyl) phosphorochloridate. This is then hydrolyzed to produce the final phosphonate product. One method describes the chlorination of bis(2-ethylhexyl) phosphonate to yield the phosphate diester chloride, which is then subjected to hydrolysis. nist.gov

A detailed process involves the chlorination of di-(2-ethylhexyl) phosphite, followed by hydrolysis of the resulting di-(2-ethylhexyl) chlorophosphate. wikipedia.org The hydrolysis can be carried out by treating the chlorophosphate with hot steam at 95-100°C, followed by treatment with a 20% aqueous solution of sodium hydroxide (B78521) at 105-115°C. wikipedia.org This procedure is designed to produce high-purity di-(2-ethylhexyl) phosphoric acid. wikipedia.org The hydrolysis step with steam helps to remove hydrogen chloride and other light impurities. wikipedia.org

Organometallic Substitution Strategies in Phosphonate Synthesis

Organometallic reagents provide alternative routes for the formation of carbon-phosphorus bonds in phosphonate synthesis. While specific examples for the direct synthesis of DEHEHP are not extensively documented in readily available literature, general principles of organometallic chemistry can be applied.

Grignard reagents (R-MgX) are widely used in organic synthesis to form new carbon-carbon bonds and can also be employed to create carbon-phosphorus bonds. libretexts.org For instance, the reaction of a Grignard reagent with a phosphorus-containing electrophile, such as a phosphorochloridate, can lead to the formation of a phosphonate. The synthesis of mixed arylalkyl tertiary phosphines has been demonstrated through the reaction of Grignard reagents with chlorodiphenylphosphine (B86185) or dichlorophenylphosphine. nih.gov This approach could theoretically be adapted for the synthesis of DEHEHP by reacting a 2-ethylhexyl Grignard reagent with a suitable phosphorus-containing starting material.

Palladium-catalyzed cross-coupling reactions are another powerful tool in organometallic chemistry that have been applied to the synthesis of phosphonates. nih.govrsc.org These reactions, such as the Hirao reaction, typically involve the coupling of a dialkyl phosphite with an aryl or vinyl halide in the presence of a palladium catalyst. While this is more commonly applied for the synthesis of aryl or vinyl phosphonates, advancements in catalytic systems could extend the scope of these reactions to the synthesis of alkylphosphonates like DEHEHP.

Analytical Characterization of Purity and Identification of Synthesis-Related Impurities in DEHEHP

Ensuring the purity of DEHEHP is crucial for its applications. A variety of analytical techniques are employed to characterize the final product and identify any synthesis-related impurities.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organophosphorus compounds. sielc.com A reverse-phase HPLC method can be used to analyze the related compound bis(2-ethylhexyl) phosphonate using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be replaced with formic acid. sielc.com Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds, including organophosphorus compounds and their impurities. researchgate.netshimadzu.comthermofisher.com

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ³¹P NMR, is an indispensable tool for the structural elucidation and purity assessment of organophosphorus compounds. chemicalbook.comfigshare.comchemicalbook.com NMR can provide quantitative information about the main product and any impurities present without the need for chromatographic separation. figshare.com Infrared (IR) spectroscopy can also be used to identify the functional groups present in the DEHEHP molecule. nist.gov

Common synthesis-related impurities in DEHEHP can arise from incomplete reactions or side reactions. These may include unreacted starting materials such as 2-ethylhexanol and phosphorus trichloride, as well as byproducts like mono-(2-ethylhexyl) phosphoric acid and tri-(2-ethylhexyl) phosphate. googleapis.comecetoc.org The formation of these impurities is often dependent on the specific synthetic route and reaction conditions employed. For example, in the synthesis via di-(2-ethylhexyl) phosphite, improper stoichiometry can lead to an increase in mono- or tri-substituted phosphate impurities. googleapis.com During the chlorination and hydrolysis steps, incomplete hydrolysis can leave residual chlorinated intermediates. The identification and quantification of these impurities are essential for quality control.

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of DEHEHP and related compounds. | sielc.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | researchgate.netshimadzu.comthermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination. | chemicalbook.comfigshare.comchemicalbook.com |

| Infrared (IR) Spectroscopy | Functional group analysis. | nist.gov |

Fundamental Principles of Dehehp S Chemical Reactivity and Coordination Chemistry

Ligand Properties and Acidic Character of the Phosphonate (B1237965) Group

Bis(2-ethylhexyl)-2-ethylhexylphosphonate (DEHEHP) is an organophosphorus compound recognized for its application in heavy metal extraction and solvent separation. chemicalbook.com Structurally, it is a phosphonate ester, derived from 2-ethylhexylphosphonic acid and 2-ethylhexanol. nih.gov This ester nature is central to its function as a ligand and defines its chemical behavior in extraction systems.

The key functional group in DEHEHP responsible for its coordinating properties is the phosphonate group, specifically the phosphoryl oxygen (P=O). Unlike acidic extractants such as Di(2-ethylhexyl)phosphoric acid (D2EHPA), DEHEHP does not possess an acidic proton that can be exchanged for a metal cation. nih.govlookchem.com Consequently, it does not exhibit acidic character in the context of ion-exchange mechanisms. Instead, DEHEHP functions as a neutral, solvating extractant.

The ligand properties of DEHEHP are dictated by the Lewis basicity of the phosphoryl oxygen. The lone pair electrons on this oxygen atom can be donated to a metal ion, forming a coordinate covalent bond. The bulky 2-ethylhexyl groups attached to both the phosphorus atom and the ester oxygen atoms contribute to the molecule's high lipophilicity, rendering it highly soluble in non-polar organic solvents like kerosene (B1165875) and insoluble in water. chemicalbook.com This solubility profile is essential for its role in liquid-liquid extraction, ensuring it remains in the organic phase.

Mechanisms of Metal Ion Complexation and Chelation by DEHEHP

The primary mechanism by which DEHEHP extracts metal ions from an aqueous phase into an organic phase is through solvation, also known as neutral complexation. researchgate.net This process does not involve the exchange of ions but rather the solvation of a neutral metal salt by the neutral DEHEHP molecules.

Mⁿ⁺(aq) + nA⁻(aq) + mDEHEHP(org) ⇌ MAₙ·(DEHEHP)ₘ(org)

In this reaction, DEHEHP acts as a solvating agent, stabilizing the neutral metal salt in the organic diluent. The resulting complex, MAₙ·(DEHEHP)ₘ, is sterically shielded by the bulky alkyl groups of the DEHEHP molecules, which enhances its solubility in the organic phase and prevents its re-entry into the aqueous phase.

Coordination between the metal ion and DEHEHP occurs via the phosphoryl oxygen (P=O) of the extractant. kuleuven.be DEHEHP typically behaves as a monodentate ligand. The stoichiometry of the extracted complex, specifically the number of DEHEHP molecules (m) associated with the neutral metal salt, depends on the specific metal ion, its coordination number, and the extraction conditions.

Research on the extraction of tetravalent metal ions like Cerium(IV) and Thorium(IV) from nitric acid media provides clear examples of the stoichiometry of the extracted species. Infrared spectroscopy and slope analysis methods have confirmed the formation of specific complexes. For instance, in the extraction from nitrate solutions, the nitrate ions act as bidentate ligands to the metal center, and the DEHEHP molecules complete the coordination sphere. researchgate.net

The extracted species for Cerium(IV) and Thorium(IV) are identified as Ce(NO₃)₄·2DEHEHP and Th(NO₃)₄·2DEHEHP, respectively. researchgate.netresearchgate.net In these complexes, two molecules of DEHEHP coordinate to the neutral metal nitrate salt.

| Metal Ion | Aqueous Medium | Extracted Species Stoichiometry | Reference |

|---|---|---|---|

| Cerium(IV) | Nitric Acid | Ce(NO₃)₄·2DEHEHP | researchgate.net |

| Thorium(IV) | Nitric Acid | Th(NO₃)₄·2DEHEHP | researchgate.net |

For DEHEHP, traditional ion exchange pathways, which involve the swapping of a proton from the extractant for a metal cation, are not the operative mechanism. This is in direct contrast to acidic organophosphorus extractants like D2EHPA, which are known to extract metals via cation exchange. osti.govmdpi.com

The extraction process with DEHEHP is governed by the solvation or neutral complexation mechanism described previously. No protons are released into the aqueous phase during the extraction of metal ions by DEHEHP. This mechanistic distinction is fundamental to understanding and modeling extraction systems involving DEHEHP and has significant implications for process control, particularly concerning pH management. The lack of proton release means the aqueous phase acidity is not altered by the extraction process itself, simplifying pH control compared to ion exchange systems.

Influence of Systemic Parameters on Coordination Equilibria

The effect of acidity on extraction by DEHEHP is nuanced and depends on the specific metal system. Since DEHEHP operates via a solvation mechanism, the extraction efficiency is not typically a direct function of pH in the way it is for acidic extractants. osti.gov For some systems, such as the extraction of certain light rare earth elements, pH has been observed to have no significant effect on the extraction percentage, which is consistent with a neutral complexation mechanism where no protons are involved in the reaction.

However, in systems involving extraction from strong acids like nitric acid (HNO₃), the acid concentration plays a critical role. For the extraction of Ce(IV) and Th(IV), the distribution ratio increases with increasing HNO₃ concentration up to an optimal point, after which it may decrease. researchgate.netresearchgate.net This behavior is attributed to two competing effects:

Anion Source: Nitric acid provides nitrate ions (NO₃⁻), which are necessary to form the neutral, extractable metal nitrate complex (e.g., Ce(NO₃)₄). Increasing the nitrate concentration shifts the equilibrium toward the formation of this complex, enhancing extraction.

Competitive Extraction: At very high concentrations, nitric acid itself can be extracted by DEHEHP, competing with the metal complex for extractant molecules and thus reducing the metal extraction efficiency. vibgyorpublishers.orgvibgyorpublishers.org

The table below illustrates the impact of nitric acid concentration on the distribution ratio (D) of Thorium(IV) during extraction with DEHEHP.

| HNO₃ Concentration (mol/L) | Distribution Ratio (D) of Th(IV) |

|---|---|

| 0.5 | 15.8 |

| 1.0 | 44.7 |

| 2.0 | 100.0 |

| 3.0 | 125.9 |

| 4.0 | 89.1 |

| 5.0 | 63.1 |

Data derived from studies on Thorium(IV) extraction by DEHEHP. researchgate.net

Salting-out reagents are non-extractable salts added to the aqueous phase to enhance the extraction of a target species. chromatographyonline.com In the context of DEHEHP extraction systems, these reagents, typically salts with a common anion to the extracted metal complex (e.g., NaNO₃ or NH₄NO₃ in nitrate systems), improve extraction performance through several mechanisms.

Temperature Effects on Extraction Thermodynamics

ΔG = ΔH - TΔS

Where T is the absolute temperature in Kelvin.

The equilibrium constant of the extraction reaction (Kex) is related to the Gibbs free energy change. The effect of temperature on this equilibrium constant can be described by the van't Hoff equation, which illustrates the relationship between Kex and the enthalpy of the reaction.

Studies on the solvent extraction of various metal ions using DEHEHP have shown that the process is often exothermic, meaning it releases heat. In an exothermic reaction (where ΔH is negative), an increase in temperature will shift the equilibrium towards the reactants, leading to a decrease in the extraction efficiency. For instance, the extraction of Cerium(IV) and Thorium(IV) using DEHEHP has been reported as an exothermic process. researchgate.net In the case of Ce(IV), the extraction equilibrium constant was observed to decrease slightly as the temperature was raised from 25°C to 50°C. researchgate.net

The thermodynamic parameters for the extraction of Thorium(IV) from nitrate media by DEHEHP have been calculated, providing insight into the spontaneity and thermal nature of the process. researchgate.net These parameters are crucial for optimizing industrial separation processes, as they determine whether heating or cooling is necessary to maximize extraction efficiency and achieve desired separation goals.

| Metal Ion | Aqueous Medium | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol at 298K) | Reaction Type |

|---|---|---|---|---|---|

| Thorium(IV) | Nitrate | -15.5 | +28.2 | -23.9 | Exothermic |

| Cerium(IV) | Nitrate | Value not reported | Value not reported | Negative | Exothermic |

Synergistic Extraction Systems Involving DEHEHP

Synergistic extraction is a phenomenon where the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. This enhancement is attributed to the formation of a stable mixed-ligand complex in the organic phase. DEHEHP can be used in conjunction with other extractants, particularly other organophosphorus compounds, to create powerful synergistic systems for enhanced metal separation.

Co-extraction with Other Organophosphorus Compounds

The performance of DEHEHP in solvent extraction can be significantly improved by combining it with other organophosphorus extractants. These mixtures can overcome limitations of single-extractant systems, such as low extraction efficiency for certain metals or poor selectivity. Organophosphorus compounds are broadly classified as acidic, neutral, or basic extractants. Synergism is commonly observed when an acidic organophosphorus extractant like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is mixed with a neutral extractant such as Tri-n-butyl phosphate (B84403) (TBP) or a phosphine (B1218219) oxide like Cyanex 923. mdpi.comkuleuven.be

While DEHEHP itself is a neutral extractant, it can participate in synergistic systems. For example, related phosphonate extractants have been shown to enhance the extraction of rare earth elements when mixed with acidic extractants. deswater.com The synergistic mixture of an aminophosphonate, HEHAPP, and the acidic extractant D2EHPA has demonstrated a remarkable effect on the extraction of Lutetium(III). researchgate.net Similarly, systems combining HEHEHP (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), an acidic organophosphorus compound structurally similar to DEHEHP's parent acid, with other extractants like D2EHPA or Cyanex 272 have been investigated for separating rare earth elements. researchgate.netresearchgate.net These studies highlight the principle that combining different organophosphorus extractants can lead to the formation of highly stable and extractable metal complexes.

Role of Synergistic Agents in Enhancing Separation Factors

Synergistic agents enhance separation factors by altering the coordination chemistry of the extracted metal complexes. The formation of a mixed complex with two different ligands can magnify the small differences in ionic radius and coordination behavior between similar metal ions, such as adjacent lanthanides. For example, a mixture of HEHAPP and D2EHPA was shown to be a potential system for separating heavy rare earth elements, yielding significantly higher separation factors between adjacent elements compared to systems using either extractant alone. researchgate.net

The combination of acidic and neutral extractants is particularly effective. mdpi.com The acidic extractant typically acts as a cation exchanger, while the neutral extractant displaces residual water molecules from the metal's coordination sphere, leading to a more hydrophobic and organo-soluble complex. This dual mechanism can lead to a pronounced synergistic effect that significantly boosts separation factors.

| Synergistic System | Metal Pair | Separation Factor (β) |

|---|---|---|

| HEHAPP + D2EHPA | Tm/Er | 2.58 |

| HEHAPP + D2EHPA | Yb/Tm | 2.77 |

| [N1444][P507] + TRPO | Er/Y | 1.84 |

Note: The table provides examples from synergistic systems involving organophosphorus compounds similar to DEHEHP to illustrate the principle of enhancing separation factors.

Advanced Applications in Separation Science and Hydrometallurgy

Solvent Extraction Methodologies Utilizing DEHEHP

Solvent extraction is a predominant technology for the separation and purification of metals in hydrometallurgical processes. DEHEHP's utility in these methodologies is a subject of extensive research, focusing on understanding its extraction mechanisms, optimizing process parameters, and managing its behavior in solvent systems.

The extraction of metal ions using DEHEHP is primarily governed by a cation-exchange mechanism. rsc.orgresearchgate.net In this process, the acidic proton of the phosphonate (B1237965) group is exchanged for a metal cation, leading to the formation of a metal-extractant complex in the organic phase. The general equilibrium for the extraction of a trivalent metal ion (M³⁺) can be represented as:

M³⁺(aq) + 3(HA)₂(org) ⇌ MA₃(HA)₃(org) + 3H⁺(aq)

Where (HA)₂ represents the dimeric form of the DEHEHP extractant in the organic diluent.

Several theoretical models are employed to describe and predict the behavior of DEHEHP in solvent extraction systems. The formation of reversed micelles and other aggregates in the organic phase has been observed, which can influence the kinetics and selectivity of the extraction process. pku.edu.cn The interfacial activity of DEHEHP is a critical factor, as the extraction process occurs at the liquid-liquid interface. nih.gov Studies have shown that with an increase in DEHEHP concentration, the interfacial tension decreases, indicating its surfactant-like properties. nih.gov The kinetics of the extraction can be influenced by factors such as stirring rate, temperature, and the specific interfacial area. researchgate.net

Understanding the stoichiometry of the extracted metal species is crucial for process modeling. Slope analysis methods are commonly used to determine the number of extractant molecules involved in the complexation of a metal ion. researchgate.net For instance, research on the extraction of Thorium(IV) with DEHEHP has confirmed the formation of a Th(NO₃)₄·2B(o) complex, where B represents the DEHEHP molecule. researchgate.net

To achieve high purity and recovery of target metals, multi-stage countercurrent extraction is the preferred industrial practice. mdpi.comproseaworld.com This process maximizes the mass transfer driving force while minimizing solvent consumption. proseaworld.com The design and optimization of these processes for DEHEHP-based systems involve careful consideration of several parameters.

McCabe-Thiele diagrams are a fundamental tool for determining the theoretical number of stages required for extraction and stripping operations. For example, in the recovery of REEs from ion-adsorption ores, a three-stage extraction process was determined to be necessary to enrich heavy REEs. rsc.org

The optimization of a multi-stage process involves adjusting variables such as the organic-to-aqueous phase ratio (O/A), extractant concentration, pH of the aqueous phase, and contact time. mdpi.commdpi.com Response surface methodology and other statistical techniques are often employed to identify the optimal operating conditions that maximize extraction efficiency and separation factors between different metals. nih.gov For instance, in manganese recovery, optimized conditions were determined to be an O/A ratio of 1.25:1, a pH of 3.25, and a 0.5 M DEHEHP concentration to achieve over 70% extraction in a single stage. mdpi.com

Below is a table summarizing the optimization of a multi-stage countercurrent extraction process for separating heavy and light REEs.

| Parameter | Heavy REE Enrichment (Extraction) | Light REE Enrichment (Extraction) | Heavy REE Stripping | Light REE Stripping |

|---|---|---|---|---|

| Number of Stages | 3 | 3 | 2 | 3 |

| Aqueous/Organic Phase Ratio (VA/VO) | 10/1 | 25/1 | 1/16 | 1/20 |

| Extractant | HEH(EHP) | HDEHP | - | - |

| Stripping Agent | - | - | HCl | HCl |

Data derived from a study on the selective recovery of rare earth elements from ion-adsorption ores. rsc.org

The physical behavior of the solvent system, including phase stability and the ease of phase separation (disengagement), is critical for the smooth operation of an industrial solvent extraction circuit. The formation of a stable emulsion or a third phase can lead to operational difficulties. mdpi.com

The choice of diluent plays a significant role in the phase behavior of the DEHEHP system. Aliphatic diluents like kerosene (B1165875) are commonly used. scirp.orgscirp.org The properties of the diluent, such as its polarity and viscosity, can affect the solvation of the extractant and the metal-extractant complex, thereby influencing phase stability. chalmers.se

Factors that can lead to the formation of a third phase include high metal loading in the organic phase, low acidity in the aqueous feed, and the concentration of the extractant. mdpi.com For instance, in the extraction of yttrium with D2EHPA (a related organophosphorus extractant), higher feed pH values, especially above 2.0, were found to promote third-phase formation. mdpi.com Modifiers, such as tributyl phosphate (B84403) (TBP) or long-chain alcohols, are sometimes added to the organic phase to improve phase disengagement and prevent third-phase formation by enhancing the solubility of the metal-extractant complex. mdpi.com

Interfacial properties are also key to understanding disengagement characteristics. The interfacial tension between the aqueous and organic phases, which is influenced by the DEHEHP concentration, temperature, and the composition of the aqueous phase, affects the coalescence of droplets and thus the speed of phase separation. nih.gov

Separation of Rare Earth Elements (REEs) using DEHEHP

The chemical similarity of rare earth elements makes their separation a challenging task. Solvent extraction with organophosphorus reagents like DEHEHP is the dominant industrial method for separating these critical elements. DEHEHP exhibits good selectivity for certain REEs, enabling their separation from each other and from other impurities.

DEHEHP has proven effective in extracting REEs from a variety of primary and secondary resources.

Primary Ores: Ion-adsorption clays (B1170129) are a significant source of heavy rare earth elements. A novel stepwise extraction process using HEH(EHP) (a synonym for DEHEHP) followed by HDEHP has been developed to selectively recover heavy and light REEs from the leach solutions of these ores. rsc.org This process achieved a total recovery efficiency of over 99%. rsc.org The process also offers environmental benefits by avoiding the use of ammonia (B1221849), thus preventing ammonia nitrogen emissions. rsc.orgfao.org

Waste Materials: The recycling of REEs from end-of-life products is of growing economic and environmental importance. Neodymium magnets (NdFeB) from electronic waste are a rich secondary source of neodymium, praseodymium, and dysprosium. chalmers.se Research has demonstrated the successful extraction of REEs from the sulfuric acid leachate of roasted NdFeB magnet waste using D2EHPA, a chemically similar extractant to DEHEHP. chalmers.se This highlights the potential of DEHEHP and related compounds in urban mining applications. Other low-grade feedstocks, such as coal fly ash, are also being investigated as potential sources of REEs where DEHEHP could be applied. duke.edu

The table below presents data on the extraction of REEs from different feedstocks.

| Feedstock | Target Elements | Extractant System | Key Finding | Reference |

|---|---|---|---|---|

| Ion-Adsorption Ore Leachate | Heavy REEs and Light REEs | Stepwise with HEH(EHP) and HDEHP | >99% total REE recovery with selective separation. | rsc.org |

| Apatite Ore Leachate | Light REEs and Heavy REEs | D2EHPA in Kerosene | >90% of HREEs extracted in the first stage, >93% of LREEs in the second. | scirp.org |

| Neodymium Magnet Leachate | Nd, Dy, Pr, Gd | D2EHPA in various diluents | Aliphatic nonpolar diluents showed the best separation properties. | chalmers.se |

One of the most significant applications of DEHEHP and similar extractants is the group separation of light rare earth elements (LREEs - La to Gd) from heavy rare earth elements (HREEs - Tb to Lu and Y). This separation is possible due to the decrease in ionic radius across the lanthanide series (lanthanide contraction), which leads to stronger complexation of HREEs with the extractant. scirp.org

The separation factor (β), which is the ratio of the distribution coefficients of two different metals, is a measure of the selectivity of an extractant. Organophosphorus extractants like DEHEHP generally exhibit higher separation factors for adjacent HREEs compared to adjacent LREEs.

The separation can be finely tuned by controlling the pH of the aqueous phase. HREEs are typically extracted at lower pH values than LREEs. scielo.br By carefully controlling the acidity, a two-stage extraction process can be designed where HREEs are first extracted, leaving the LREEs in the raffinate. The LREEs can then be recovered from the raffinate in a second extraction circuit at a higher pH. scirp.org For example, in one study, over 90% of HREEs were extracted with 1.8 M D2EHPA, while over 95% of LREEs remained in the raffinate. scirp.org

The concentration of the extractant and the choice of diluent also significantly impact the separation factor. scirp.orgchalmers.se An increase in extractant concentration can sometimes improve the separation factor between HREEs and LREEs up to a certain point. scirp.orgredalyc.org

The following table shows the separation factors achieved for Yttrium (as a representative HREE) versus Cerium (as a representative LREE) using D2EHPA in different diluents.

| Diluent | Separation Factor (log α) for Y/Ce |

|---|---|

| Kerosene | 3.2 |

| Toluene (B28343) | 2.4 |

| Cyclohexane | 2.0 |

Data based on a study of REE separation from apatite ore leachate. scirp.org

Extraction and Purification of Other Strategic Metals by DEHEHP

DEHEHP is recognized for its efficacy in liquid-liquid extraction processes, offering selectivity for a range of metal ions. This has led to its application in the recovery of various strategic metals beyond the more common examples.

Bis(2-ethylhexyl)-2-ethylhexylphosphonate is a neutral organophosphorus extractant that demonstrates considerable versatility in its ability to extract a variety of metal ions from aqueous solutions. mdpi.comresearchgate.net The extraction efficiency of DEHEHP is influenced by several factors, including the nature of the diluent, the concentration of the acid in the aqueous phase, and the presence of other ions. mdpi.comresearchgate.net For instance, the extraction efficiency of Cerium(IV) by DEHEHP has been observed to vary with different diluents, with aliphatic hydrocarbons generally providing higher efficiency compared to aromatic hydrocarbons or chlorinated solvents. mdpi.com The concentration of nitric acid also plays a crucial role, with the maximum distribution ratio for Ce(IV) extraction being achieved at a concentration of 1–1.5 mol/L. mdpi.com Beyond this concentration, nitric acid can compete with the metal ions for the extractant molecules, thereby reducing the extraction efficiency. mdpi.com The extraction process is understood to proceed via the formation of a complex between the metal ion and the DEHEHP molecules. mdpi.com

Cerium(IV): DEHEHP has been effectively utilized for the extraction of Cerium(IV) from nitric acid solutions. mdpi.comresearchgate.net This application is particularly relevant in the processing of materials like bastnasite, a primary source of rare earth elements. mdpi.comresearchgate.net Studies have shown that DEHEHP can selectively extract Ce(IV) from solutions containing other lanthanides and thorium. researchgate.net The extracted species is presumed to be Ce(NO₃)₄ · 2B (where B represents the DEHEHP molecule), with the DEHEHP acting as a monodentate ligand. mdpi.com This selective extraction is a critical step in the purification of cerium for its various industrial applications, including in catalysts and polishing powders. researchgate.net

Vanadium: While research on the use of DEHEHP for vanadium extraction is not as extensive as for some other organophosphorus compounds like D2EHPA, the principles of its application can be inferred. Organophosphorus extractants are known to be effective for vanadium recovery. For instance, D2EHPA has been used in synergistic extraction systems for vanadium from acidic sulfate (B86663) solutions. iaea.orgsielc.com Given the structural similarities, DEHEHP presents potential as an extractant for vanadium, although detailed studies specifying its performance and the optimal conditions for this application are less common in the available literature.

Lithium: A significant and innovative application of DEHEHP is in the sustainable extraction of lithium from brines with high magnesium-to-lithium (Mg/Li) ratios. osti.gov This is a critical challenge in the lithium industry, as magnesium and lithium ions have similar chemical properties, making their separation difficult. osti.gov A novel system using DEHEHP as the primary extractant, in conjunction with ferric chloride (FeCl₃) as a co-extractant, has been developed to address this issue. osti.gov This DEHEHP-based system is noted for its low water solubility and high resistance to degradation, contributing to a more sustainable and environmentally friendly extraction process. osti.gov In a multi-stage countercurrent process, this system has demonstrated the ability to recover over 99% of the lithium, producing high-purity lithium carbonate suitable for battery manufacturing. osti.gov

Below is an interactive data table summarizing the extraction applications of DEHEHP for specific strategic metals:

| Strategic Metal | Aqueous Medium | Key Findings | Reference |

| Cerium(IV) | Nitric Acid | Effective extraction, particularly from solutions containing other rare earth elements. The extracted species is proposed to be Ce(NO₃)₄ · 2DEHEHP. | mdpi.comresearchgate.net |

| Lithium | High Mg/Li Ratio Brines | A sustainable system using DEHEHP and FeCl₃ achieved over 99% lithium recovery, producing high-purity lithium carbonate. | osti.gov |

Chromatographic Applications of DEHEHP

The selective complexing properties of DEHEHP also lend themselves to chromatographic applications, where it can be used as a stationary phase for the separation of metal ions.

While the use of Bis(2-ethylhexyl) phosphoric acid (D2EHPA) as a stationary phase in HPLC for metal ion separation is well-documented, specific applications of DEHEHP are also emerging. The principle involves coating a solid support with the extractant, creating a stationary phase that selectively retains metal ions from a mobile phase. A patent has described the use of acidic organophosphorous compounds, including DEHEHP, in the preparation of stationary phases for the preparative High-Pressure Liquid Chromatography (HPLC) separation of Rare Earth Elements (REEs). This indicates the potential for DEHEHP to be used in developing efficient HPLC methods for the separation of closely related metal ions. The separation is based on the differential partitioning of the metal ions between the mobile phase and the DEHEHP-impregnated stationary phase.

Extraction chromatography is a powerful technique that combines the selectivity of solvent extraction with the efficiency of a chromatographic process. google.com In this method, an inert porous support is impregnated with an extractant, creating a solvent-impregnated resin (SIR) that acts as the stationary phase.

While extensive research has been conducted on resins impregnated with similar organophosphorus compounds like HDEHP (D2EHPA) for the separation of lanthanides and other metal ions, the specific application of DEHEHP in this context is an area of growing interest. google.com The general principle involves the passage of an aqueous solution containing the metal ions through a column packed with the DEHEHP-impregnated resin. The metal ions partition between the mobile aqueous phase and the stationary organic phase (DEHEHP) based on their respective distribution coefficients. This allows for the separation of different metal ions as they move through the column at different rates. The performance of the separation is influenced by factors such as the type of support material, the concentration of the extractant, and the composition of the mobile phase. google.com Although detailed studies on DEHEHP-impregnated resins are not as prevalent, the established success of functionally similar extractants suggests a strong potential for DEHEHP in developing selective separation schemes in extraction chromatography.

Analytical Methodologies and Advanced Characterization of Dehehp and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a primary tool for the structural investigation of DEHEHP, offering insights into its functional groups and the environment of specific atoms. numberanalytics.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, making it invaluable for the structural elucidation of DEHEHP. youtube.comslideshare.net The IR spectrum of DEHEHP is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. nist.gov The most prominent peaks include strong C-H stretching vibrations from the abundant alkyl groups and a characteristic, strong P=O (phosphoryl) stretching band, which is a hallmark of phosphonates. The P-O-C linkages also produce distinct signals in the fingerprint region of the spectrum. chemrxiv.org

Vibrational spectra for bis(2-ethylhexyl) phosphonate (B1237965) have been calculated and compared to experimentally measured frequencies to facilitate individual peak assignments. dtic.mildtic.mil When DEHEHP acts as a ligand to form metal complexes, the IR spectrum undergoes noticeable changes. The coordination of the phosphoryl oxygen to a metal center typically results in a shift of the P=O stretching frequency to a lower wavenumber. The magnitude of this shift can provide information about the strength and nature of the metal-ligand bond.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| P=O (Phosphoryl) | 1250 - 1290 | Stretching |

| P-O-C | 1000 - 1050 | Stretching |

| C-H (Alkyl) | 1380 - 1470 | Bending |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for detailed structural analysis and purity assessment. While ¹H and ¹³C NMR provide information on the carbon-hydrogen framework, ³¹P NMR is particularly diagnostic for organophosphorus compounds like DEHEHP. youtube.com

In a ³¹P NMR spectrum, a pure sample of DEHEHP is expected to exhibit a single, sharp resonance at a characteristic chemical shift, confirming the presence of a single phosphorus environment. The appearance of additional peaks in the spectrum would indicate the presence of phosphorus-containing impurities, such as starting materials or side-products from its synthesis. The chemical shift value itself provides information about the electronic environment of the phosphorus atom. nih.gov

Furthermore, ³¹P NMR is highly sensitive to changes in the coordination sphere of the phosphorus atom. Upon complexation with a metal ion, the chemical shift of the phosphorus nucleus will typically change significantly. This shift provides direct evidence of complex formation and can be used to study the stoichiometry and structure of the resulting complexes in solution. researchgate.netrsc.org

| Sample | Expected ³¹P NMR Signal | Interpretation |

|---|---|---|

| Pure DEHEHP | Single sharp peak | High purity, single phosphorus environment |

| Impure DEHEHP | Multiple peaks | Presence of phosphorus-containing impurities |

| DEHEHP-Metal Complex | Shifted single peak | Evidence of coordination to a metal center |

Chromatographic Analysis and Separation Methods

Chromatographic techniques are indispensable for separating DEHEHP from complex mixtures, analyzing its purity, and isolating any potential impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like DEHEHP. neopharmlabs.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for such molecules. sielc.comsielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape. sielc.com

This method allows for the quantification of DEHEHP and the detection of non-volatile impurities. researchgate.net By scaling up the analytical method to preparative HPLC, it is possible to isolate these impurities in sufficient quantities for subsequent structural identification by spectroscopic techniques. psu.edueuropeanpharmaceuticalreview.com The development of a robust HPLC method is therefore a critical step in quality control and characterization. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV (e.g., at 210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

| Application | Purity analysis, quantification, impurity isolation |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful combination for the separation and identification of volatile and semi-volatile compounds. birchbiotech.com It is particularly useful for assessing the purity of DEHEHP with respect to volatile impurities and for identifying related compounds that might be present. chromatographyonline.com In GC, the sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a DB-5MS). nih.gov

As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. shimadzu.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification by comparing it to spectral libraries. shimadzu.com This technique offers high sensitivity and specificity, making it ideal for detecting trace-level impurities. thermofisher.com

| Technique | Information Obtained | Application for DEHEHP |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility; Retention Time (RT) | Separates DEHEHP from volatile impurities |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern (m/z) | Confirms identity of DEHEHP and structures of related compounds |

Quantum Chemical and Computational Studies

Alongside experimental techniques, quantum chemical and computational studies provide profound theoretical insights into the structure and properties of DEHEHP. fortunejournals.com Methods such as Hartree-Fock theory have been employed to examine both tautomers of bis(2-ethylhexyl) phosphonate. dtic.mil

These computational approaches can predict the most stable three-dimensional conformation of the molecule. For DEHEHP, calculations have shown that the two long 2-ethylhexyl chains are oriented in a "V" shape. dtic.mildtic.mil Furthermore, these studies can calculate vibrational frequencies, which can then be compared with experimental IR spectra to aid in the assignment of absorption bands. dtic.mildtic.mil Such computational models are invaluable for understanding the electronic structure and reactivity of the molecule at a level of detail that is often inaccessible through experimental means alone. nih.gov

Theoretical Investigations of Tautomerization and Conformational Stability

Quantum chemical methods, including ab initio, semiempirical, and Hartree-Fock, have been employed to study the phosphite-phosphonate tautomerization. dtic.mil These calculations are crucial for understanding the equilibrium state of molecules like Bis(2-ethylhexyl)-2-ethylhexylphosphonate (DEHEHP). Theoretical studies indicate that for most phosphonate systems, the equilibrium lies significantly toward the pentavalent phosphonate structure. dtic.mil However, the presence of large alkyl groups, such as the 2-ethylhexyl groups in DEHEHP, could potentially alter this equilibrium through electronic or steric effects. dtic.mil

The conformational stability of DEHEHP is also a subject of theoretical investigation. Different computational methods can yield varying results for the most stable conformation. dtic.mil For instance, both AM1 and PM3 semiempirical methods suggest a parallel structure for the phosphite (B83602) tautomer, where the carbon atoms at the ends of the hexyl chains are approximately 3.9 Å apart. dtic.mil In contrast, Hartree-Fock calculations at the HF/6-311G** level for the phosphonate form of DEHEHP (referred to as BIS in some studies) indicate that the two long alkyl chains are oriented in a "V" shape, with the ends of the chains being about 14 angstroms apart. dtic.mildtic.mil This highlights the sensitivity of conformational predictions to the chosen theoretical method.

It has been noted that none of the investigated computational methods consistently produce thermodynamic values for tautomerization with an agreement within 5 kcal/mole, indicating the complexity of accurately modeling these systems. dtic.mildtic.mil

Electronic Structure and Bonding Analysis of DEHEHP and its Metal Complexes

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and bonding characteristics of DEHEHP and its metal complexes. aps.orgnih.gov Such studies provide insights into the nature of the interactions between the DEHEHP ligand and metal ions, which is fundamental to understanding its extraction behavior.

Analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis can reveal the character of the metal-ligand bonds. mdpi.com For metal complexes in general, NBO analysis can determine whether the bonds are primarily ionic or have a significant covalent contribution. mdpi.com This is achieved by examining interactions such as the donation of lone pair (LP) electrons from the coordinating atoms of the ligand (in DEHEHP, the phosphoryl oxygen) to the vacant orbitals of the metal ion. mdpi.com

The electronic properties of the metal ion and the coordination environment significantly influence the electronic structure of the resulting complex. nih.gov Theoretical studies can elucidate structure-function relationships and provide a molecular-level understanding of these systems. nih.gov By examining the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) maps, and NBO calculations, researchers can analyze bonding aspects and predict the reactivity of the complexes. nih.gov For instance, in various metal complexes, the stability is often attributed to strong interactions between the ligand's donor atoms and the metal's s and p orbitals. mdpi.com

Prediction and Interpretation of Vibrational Spectra

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of organophosphorus compounds like DEHEHP. dtic.milosti.gov By calculating the vibrational frequencies at a certain level of theory, such as Hartree-Fock/6-311G**, it is possible to compare these predictions with experimentally measured spectra. dtic.mil This comparison, aided by graphical representations of the calculated vibrations, allows for the assignment of specific absorption bands to the corresponding molecular motions, correlating them with traditional group frequencies. dtic.mildtic.mil

Vibrational spectroscopy is a key technique for identifying organophosphorus compounds. mdpi.com The P=O stretching vibration is a particularly important and characteristic band in the infrared and Raman spectra of phosphonates. For instance, in the analysis of other organophosphorus pesticides, the P-O stretching vibration gives rise to an intense band that is commonly used for identification. mdpi.com Similarly, for DEHEHP, the vibrational modes associated with the P=O and P-O-C groups are expected to be prominent features in its spectra, providing a "fingerprint" for the molecule. nih.gov

The position of the P=O stretching band can be sensitive to the molecule's environment and its participation in complexation. Changes in this band upon extraction of a metal ion can provide evidence of the coordination of the phosphoryl oxygen to the metal center.

Thermodynamic and Kinetic Analysis of Extraction Processes

Determination of Extraction Equilibrium Constants

The equilibrium constant (Kex) is a fundamental parameter that quantifies the efficiency of a solvent extraction process at equilibrium. For the extraction of metal ions by DEHEHP, the Kex value provides a measure of the distribution of the metal between the aqueous and organic phases. The determination of Kex is crucial for designing and optimizing separation processes. researchgate.net

The extraction of a metal ion (M^n+) by DEHEHP, which often exists as a dimer (H2L2) in the organic phase, can be represented by a general equilibrium equation. The stoichiometry of the extracted complex is often determined using the slope analysis method. researchgate.net For example, the extraction of Thorium(IV) by DEHEHP has been studied, and the extracted species was identified as Th(NO3)4·2B (where B represents the DEHEHP molecule). researchgate.net

The equilibrium constant is influenced by various factors, including temperature, the concentration of species in the aqueous phase (e.g., acid, salting-out agents), and the nature of the diluent used for the organic phase. researchgate.netbas.bg For instance, studies on the extraction of Cerium(IV) with DEHEHP showed that the extraction equilibrium constant slightly decreased as the temperature increased. researchgate.net

Calculation of Thermodynamic Parameters (Gibbs Free Energy, Enthalpy, Entropy)

The thermodynamic parameters of the extraction process—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide deeper insight into the spontaneity and nature of the extraction reaction. bas.bg These parameters can be calculated from the variation of the extraction equilibrium constant (or the distribution ratio, D) with temperature, using the van't Hoff equation. bas.bgresearchgate.net

A plot of log D versus the inverse of temperature (1/T) allows for the determination of ΔH and ΔS. bas.bg The Gibbs free energy is then calculated using the fundamental thermodynamic relationship: ΔG = ΔH - TΔS. bas.bg

Gibbs Free Energy (ΔG): A negative value of ΔG indicates that the extraction process is spontaneous under the given conditions. bas.bg

Enthalpy (ΔH): A negative ΔH value signifies that the extraction is an exothermic process, meaning that the extraction efficiency decreases with increasing temperature. bas.bg Conversely, a positive ΔH indicates an endothermic process.

Entropy (ΔS): The entropy change reflects the change in randomness or disorder of the system during the extraction process.

For example, in the extraction of Thorium(IV) with DEHEHP, the thermodynamic parameters were calculated to understand the nature of the process. researchgate.net Similarly, studies on other organophosphorus extractants like D2EHPA have shown that the extraction of Ce(IV) is an exothermic process, as indicated by a negative ΔH value. bas.bg

Table 1: Thermodynamic Parameters for Metal Ion Extraction by Organophosphorus Extractants This table presents example data from studies on similar organophosphorus extractants to illustrate the typical values and trends observed. The specific values for DEHEHP will vary depending on the metal ion and experimental conditions.

| Metal Ion | Extractant | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference System |

|---|---|---|---|---|---|

| Ce(IV) | D2EHPA | Negative | Negative | - | H2SO4 medium bas.bg |

| Sm(III) | D2EHPA | -5.58 | -9.38 | -12.75 | HNO3 medium iust.ac.ir |

| Sm(III) | D2EHPA | +3.40 | -2.75 | -20.64 | H2SO4 medium iust.ac.ir |

| Th(IV) | DEHEHP | Calculated | Calculated | Calculated | HNO3 medium researchgate.net |

Environmental and Safety Considerations in Research and Application of Dehehp

General Environmental Considerations Related to Organophosphorus Extractants

Organophosphorus compounds, a broad class of chemicals that includes extractants like DEHEHP, are utilized in various sectors, including agriculture and industry. agronomyjournals.com Their presence in the environment can lead to contamination of soil and water systems. nih.gov While some organophosphorus compounds can be degraded by microorganisms, which use them as a source of carbon or phosphorus, the rate of this biodegradation can vary significantly depending on environmental conditions such as pH, temperature, and the presence of adapted microbial populations. nih.govresearchgate.netscilit.com

The persistence of these compounds in the environment is a key concern. researchgate.net Some organophosphorus esters hydrolyze, and this process can be influenced by both acidic and basic conditions. epa.gov The potential for some organophosphorus compounds to cause harm to aquatic organisms is a significant environmental risk. mdpi.com Studies have shown that certain organophosphorus compounds can be toxic to fish, daphnia, and algae. mdpi.comresearchgate.net The concentration of these compounds in water bodies is a critical factor in determining their ecological impact. mdpi.com

Furthermore, the disposal of spent organophosphorus extractants and the organic solvents used with them presents an environmental challenge. mdpi.com Improper disposal can lead to the release of these substances into the environment, potentially contaminating water and soil. mdpi.com Therefore, responsible management and disposal practices are crucial to mitigate the environmental risks associated with the use of organophosphorus extractants.

Safety Aspects in Handling and Research Application

The safe handling of DEHEHP in a laboratory or industrial setting is paramount to protect personnel from potential health hazards. This involves a comprehensive approach that includes understanding the compound's toxicity, implementing appropriate handling procedures, and using personal protective equipment.

The acute toxicity of many organophosphorus compounds, including some used as pesticides, is a significant concern due to their ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. agronomyjournals.comelectronicsandbooks.com However, the toxicity can vary greatly among different organophosphorus compounds. For instance, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), a related compound, exhibits low acute toxicity in animal models. wikipedia.orgnih.gov

Table 1: General Toxicity Profile of Related Organophosphorus Compounds

| Compound/Class | Acute Toxicity Level | Primary Health Concerns |

| Organophosphate Pesticides | High | Acetylcholinesterase inhibition, neurotoxicity agronomyjournals.comelectronicsandbooks.com |

| Bis(2-ethylhexyl) phthalate (DEHP) | Low | Endocrine disruption wikipedia.orgnih.gov |

| Alkyl esters of phosphoric acid | Low to Moderate | Varies by specific compound scbt.com |

Direct contact with certain organophosphorus compounds can cause irritation to the skin and eyes. For example, Bis(2-ethylhexyl) phosphate (B84403) is classified as a substance that causes severe skin burns and eye damage. carlroth.com Safety data sheets for this compound emphasize the need for protective gloves and eye protection. carlroth.comfishersci.com In case of contact, immediate and thorough rinsing with water is critical. carlroth.comfishersci.com

The material can cause chemical burns upon ingestion and direct contact with the eyes. scbt.com Vapors or mists may also be extremely irritating to the eyes. scbt.com Prolonged or repeated skin exposure can lead to irritation, redness, swelling, and other dermal effects. scbt.com Therefore, when handling DEHEHP and other similar organophosphorus compounds, strict adherence to safety protocols is essential to prevent skin and eye irritation. This includes the use of appropriate personal protective equipment such as gloves, goggles, and in some cases, a face shield. unc.edu

Table 2: Safety Precautions for Handling Organophosphorus Compounds

| Precaution | Rationale |

| Wear Protective Gloves | To prevent skin contact and potential irritation or burns. carlroth.com |

| Wear Eye Protection (Goggles/Face Shield) | To protect eyes from splashes and vapors that can cause severe irritation or damage. scbt.comcarlroth.com |

| Work in a Well-Ventilated Area | To minimize inhalation of any potentially harmful vapors or aerosols. unc.edu |

| Use "Bench Paper" | To protect work surfaces from contamination. unc.edu |

| Immediate Rinsing After Contact | To minimize injury in case of accidental skin or eye exposure. carlroth.comfishersci.com |

Future Research Directions and Emerging Applications of Dehehp

Optimization of Extraction Selectivity and Efficiency for Complex Mixtures

The primary application of DEHEHP has been in hydrometallurgy, specifically for the extraction and separation of rare earth elements (REEs) and actinides. researchgate.netscielo.br Future research is focused on enhancing its selectivity and efficiency, especially when dealing with complex mixtures derived from low-grade ores or recycled materials. researchgate.netresearchgate.net

Key research areas include the systematic examination of influencing factors such as the concentration of nitric acid, the presence of salting-out agents, temperature, and the concentrations of both the metal ions and DEHEHP itself. researchgate.net For instance, studies on the extraction of Thorium(IV) have sought to define the optimal conditions and thermodynamic parameters (ΔG, ΔH, and ΔS) to maximize recovery. researchgate.net While DEHEHP shows high selectivity for Thorium(IV) over trivalent rare earths, its low extractability and loading capacity for other elements like Cerium(IV) present challenges that researchers aim to overcome. researchgate.net

One promising avenue is the use of synergistic extraction systems, where DEHEHP is combined with other extractants to enhance efficiency. researchgate.net Furthermore, understanding the kinetic aspects of the extraction process is crucial for optimizing industrial-scale operations, as the rate-determining step can shift between diffusion and kinetic regimes depending on the specific chemical environment. researchgate.net Statistical methods and mixture designs are being employed to systematically map out the optimal eluent compositions and conditions for separating complex mixtures with high resolution. nih.gov

Table 1: Factors Influencing DEHEHP Extraction Performance

| Parameter | Effect on Extraction | Research Goal |

|---|---|---|

| Aqueous Phase Acidity (e.g., HNO₃) | Strongly influences the distribution ratio of metal ions. | Determine the optimal acidity for selective extraction of target metals while minimizing co-extraction of impurities. researchgate.net |

| DEHEHP Concentration | Directly impacts the loading capacity of the organic phase. | Balance high loading capacity with physical properties of the solvent (e.g., viscosity) and economic viability. researchgate.net |

| Temperature | Affects extraction equilibrium and kinetics; extraction of some metals like Ce(IV) is an exothermic process. researchgate.net | Optimize temperature to enhance separation factors and/or improve phase disengagement. researchgate.net |

| Salting-Out Agents | Increases the activity of metal ions in the aqueous phase, promoting their transfer to the organic phase. | Enhance extraction efficiency for metals with lower distribution ratios. mdpi.com |

| Presence of Complexing Agents | Can either enhance or suppress extraction depending on the relative stability of complexes in each phase. | Improve selectivity by selectively masking interfering ions in the aqueous phase. mdpi.com |

| Synergistic/Antagonistic Agents | Addition of a second extractant can lead to a non-additive increase (synergism) or decrease (antagonism) in extraction. | Develop highly selective systems for difficult separations by combining extractants. researchgate.net |

Development of Advanced Materials Incorporating DEHEHP for Separation Technologies (e.g., novel impregnated resins, membranes)

To overcome some of the limitations of conventional liquid-liquid extraction, such as solvent loss and the need for large solvent inventories, research is moving towards immobilizing DEHEHP onto solid supports. This leads to the creation of advanced materials like solvent-impregnated resins (SIRs) and extractant-impregnated membranes. mdpi.com